molecular formula C₂₇H₃₀D₅NO₉ B1158316 Propafenone-d5 β-D-Glucuronide

Propafenone-d5 β-D-Glucuronide

Cat. No.: B1158316
M. Wt: 522.6
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Drug Metabolism and Phase II Biotransformation

Drug metabolism, or biotransformation, is the process by which the body chemically modifies drugs and other foreign compounds (xenobiotics). This process primarily occurs in the liver and is essential for converting lipophilic (fat-soluble) substances into more polar, water-soluble products that can be easily excreted from the body. nih.gov Biotransformation is typically divided into two main phases: Phase I and Phase II. nih.govdrughunter.com

Phase I reactions introduce or expose functional groups (like hydroxyl, amine, or carboxyl groups) on the drug molecule, often through oxidation, reduction, or hydrolysis. nih.govjove.com While these reactions increase polarity, the resulting metabolites are not always sufficiently water-soluble for excretion and may sometimes be pharmacologically active or even toxic. uomus.edu.iq

Phase II biotransformation reactions are conjugation reactions where an endogenous molecule is attached to the functional group of the parent drug or its Phase I metabolite. drughunter.comjove.comuomus.edu.iq These reactions, which include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione (B108866) or amino acids, significantly increase the molecule's water solubility and molecular weight, facilitating its elimination via urine or bile. nih.govdrughunter.comjove.comuomus.edu.iq Phase II reactions are generally considered a true detoxification pathway as they usually lead to pharmacologically inactive and non-toxic compounds. uomus.edu.iq

Significance of Glucuronidation in Xenobiotic Disposition

Glucuronidation is the most prevalent Phase II metabolic pathway for a wide array of drugs, xenobiotics, and endogenous compounds. uomus.edu.iqjove.com This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid from the high-energy coenzyme, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate. drughunter.comjove.com

The prominence of glucuronidation is due to several factors: the ready availability of D-glucuronic acid (derived from D-glucose), the wide variety of functional groups that can undergo conjugation with glucuronic acid, and the substantial increase in water solubility conferred by the attached glucuronyl moiety. uomus.edu.iqjove.com This enhanced polarity is due to the ionized carboxylate and polar hydroxyl groups of the glucuronic acid, which aids in the rapid excretion of the resulting glucuronide conjugate. uomus.edu.iqjove.com

Role of Stable Isotope Labeling in Drug Metabolism Research

Stable isotope labeling (SIL) is a powerful technique used extensively in drug metabolism and pharmacokinetic (DMPK) studies. acs.orgnih.govscitechnol.com This method involves replacing one or more atoms in a drug molecule with their heavier, non-radioactive stable isotopes, most commonly deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acs.orgscitechnol.com

The key advantages of using stable isotopes are:

Safety : Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no health risk to researchers or study subjects. scitechnol.comnih.gov

Analytical Precision : When used in conjunction with mass spectrometry (MS), SIL allows for highly sensitive and selective detection and quantification of drugs and their metabolites in complex biological matrices like blood and urine. nih.govnih.gov

Mechanistic Insights : SIL helps in elucidating complex metabolic pathways and understanding the mechanisms of drug action and toxicity. acs.orgscitechnol.com By strategically placing a deuterium atom, for instance, researchers can investigate the kinetic isotope effect (KIE), where the heavier isotope can slow down the rate of metabolic reactions involving C-H bond cleavage. researchgate.netnih.govresearchgate.net This can help identify sites of metabolism and reduce the formation of undesirable or toxic metabolites. nih.govresearchgate.net

Deuterated compounds are particularly valuable as internal standards in quantitative bioanalysis. nih.govcaymanchem.com Because they are chemically identical to the analyte but have a different mass, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, leading to more accurate and reproducible quantification. nih.gov

Contextualizing Propafenone-d5 β-D-Glucuronide within Metabolite Research

Propafenone (B51707) is an antiarrhythmic drug that undergoes extensive Phase I and Phase II metabolism. nih.govtaylorandfrancis.comhpra.ie Its major metabolic pathways include hydroxylation (a Phase I reaction) to form active metabolites like 5-hydroxypropafenone (B19502), followed by glucuronidation (a Phase II reaction). taylorandfrancis.comsemanticscholar.org The resulting glucuronide conjugates are major metabolites found in plasma, urine, and bile. nih.govtaylorandfrancis.cominnovareacademics.in

This compound is a stable isotope-labeled version of the propafenone glucuronide metabolite. The "d5" indicates that five hydrogen atoms in the propylamino group of the molecule have been replaced by deuterium. clearsynth.compharmaffiliates.com This deuterated metabolite serves as an invaluable tool in pharmaceutical research, particularly in pharmacokinetic studies and bioanalytical method development. pharmaffiliates.comevitachem.com Its primary application is as an internal standard for the highly accurate quantification of the native propafenone glucuronide metabolite in biological samples using liquid chromatography-mass spectrometry (LC-MS). nih.gov The use of such labeled standards is crucial for obtaining reliable data on the absorption, distribution, metabolism, and excretion (ADME) of propafenone. acs.orgnih.govnih.gov

Properties

Molecular Formula

C₂₇H₃₀D₅NO₉

Molecular Weight

522.6

Synonyms

1-[2-[2-β-D-Glucopyranuronosyl-3-(propylamino-d5)propoxy]phenyl]-3-phenyl-1-propanone;  1-[2-[3-(Propylamino-d5)propoxy]phenyl]-3-phenyl-1-propanone Glucuronide; 

Origin of Product

United States

Synthetic Methodologies for Propafenone D5 β D Glucuronide

Chemical Synthesis Approaches for Glucuronide Conjugates

Chemical synthesis provides a robust platform for producing glucuronide conjugates. These methods offer control over stereochemistry and can be scaled up for larger quantities. However, they often involve multi-step processes requiring the use of protecting groups to achieve regioselectivity.

Strategies for Deuterated Parent Compound Preparation

The synthesis of Propafenone-d5, the precursor for the final glucuronide, involves the specific incorporation of five deuterium (B1214612) atoms. This is typically achieved by using deuterated reagents during the chemical synthesis of the propafenone (B51707) molecule. smolecule.com One common strategy involves introducing a deuterated phenyl group (phenyl-d5) or a deuterated propyl group. medchemexpress.com For example, the synthesis can utilize deuterated precursors such as phenyl-d5 containing reagents to ensure high isotopic purity. The deuterium labeling is strategically placed to create a distinct mass signature for analytical purposes without significantly altering the compound's fundamental biological activity. smolecule.commedchemexpress.com The final step often involves reacting the synthesized Propafenone-d5 with an acid, such as hydrochloric acid, to form a stable salt. smolecule.com

Chemical Derivatization Techniques for Glucuronidation

The chemical conjugation of glucuronic acid to a drug molecule, known as glucuronidation, is a well-established but complex process. The most widely applied method for creating O-glucuronides is the Koenigs-Knorr reaction. helsinki.fi This reaction involves coupling the aglycone (in this case, the hydroxyl group of Propafenone-d5) with a protected glucuronic acid donor, such as methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate. helsinki.firsc.orgacs.org

This process typically involves:

Activation of the Aglycone: The drug, Propafenone-d5, is often converted to its cesium salt to enhance its nucleophilicity. rsc.orgacs.org

Stereospecific Coupling: The activated aglycone reacts with the protected bromo-glucuronate donor, usually in the presence of a silver salt catalyst, to form the desired β-glycosidic bond stereospecifically. helsinki.fi This step yields a fully protected glucuronide conjugate. helsinki.firsc.org

Deprotection: The protecting groups (e.g., acetyl and methyl esters) on the sugar moiety are subsequently removed. rsc.org This can be achieved through alkaline hydrolysis or, more selectively, through enzymatic hydrolysis using enzymes like lipases and esterases. rsc.orgacs.org Chemo-enzymatic deprotection is often preferred as it proceeds under mild conditions with high chemoselectivity, avoiding the degradation of the labile 1-β-O-acyl glucuronide bond. rsc.orgacs.org

Table 1: Comparison of Glucuronide Synthesis Approaches

FeatureChemical SynthesisEnzymatic Biotransformation
Principle Multi-step organic reactions with protecting groups. rsc.orgUse of UDP-Glucuronosyltransferases (UGTs) and a cofactor (UDPGA). nih.govwikipedia.org
Stereoselectivity Can produce mixtures of anomers if not carefully controlled; Koenigs-Knorr is highly β-selective. helsinki.fiHighly stereoselective, producing only β-anomers. helsinki.fi
Regioselectivity Requires protecting groups to direct glucuronidation to a specific site. rsc.orgCan produce multiple regioisomers if the substrate has several potential sites. nih.gov
Reaction Conditions Often requires harsh reagents and non-aqueous solvents. rsc.orgMild, aqueous conditions (physiological pH and temperature). nih.gov
Scalability Generally more scalable for large quantities.Can be limited by enzyme availability and cost of cofactors. nih.gov
Byproducts Can generate byproducts like α-anomers and orthoesters. helsinki.fiCleaner reactions with fewer byproducts. helsinki.fi

Enzymatic Biotransformation and Chemoenzymatic Strategies

Enzymatic methods mimic the natural metabolic pathways in the body, offering high selectivity and milder reaction conditions compared to purely chemical routes. helsinki.fi These strategies primarily utilize UDP-glucuronosyltransferase (UGT) enzymes. hyphadiscovery.com

Utilization of UDP-Glucuronosyltransferases (UGTs) in Vitro

UDP-glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the transfer of glucuronic acid from the activated cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate molecule. wikipedia.org This process is the primary pathway for glucuronidation in vivo. criver.com Propafenone is a known substrate for UGT enzymes. nih.govnih.gov

For in vitro synthesis, various sources of UGTs can be employed:

Liver Microsomes: Preparations from human or animal (e.g., bovine, pig) liver microsomes contain a mixture of UGT isoforms and are commonly used. helsinki.finih.gov

Recombinant UGTs: Specific human UGT isoforms produced in cell systems (e.g., baculovirus-infected insect cells) allow for the screening and use of the most efficient enzyme for a particular substrate. helsinki.fispringernature.com This approach is crucial for identifying which specific UGTs are responsible for a drug's metabolism. springernature.com

Immobilized Enzymes: UGTs can be bound to a solid support, such as agarose (B213101) beads. nih.gov This allows the enzyme to be easily separated from the reaction mixture and potentially reused, which can improve the cost-effectiveness of the synthesis. nih.gov

Optimization of Enzymatic Reaction Conditions for Conjugate Formation

The efficiency of enzymatic glucuronide synthesis depends heavily on the optimization of reaction parameters. nih.gov A study on the glucuronidation of propafenone using agarose-bound UDP-glucuronyltransferase from bovine liver identified key conditions for maximizing product formation. nih.gov

The reaction followed Michaelis-Menten kinetics, and the optimal conditions were determined as follows: nih.gov

Table 2: Optimized Enzymatic Reaction Conditions for Propafenone Glucuronidation

ParameterOptimal ConditionReference
pH Optimum 7.5 nih.gov
Reaction Time Linear for up to 30 minutes nih.gov
Protein Concentration Linear between 1 and 5 mg per assay nih.gov
Substrate Concentration Follows Michaelis-Menten kinetics up to 0.4 mmol/L nih.gov
Km Value (Propafenone) 11.6 mmol/L nih.gov

Further optimization can focus on improving cost-efficiency by adjusting the relative amounts of the enzyme source (e.g., microsomal protein) and the expensive UDPGA cofactor. nih.gov

Stable Isotope Labeling Considerations in Metabolite Synthesis

The incorporation of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into drug molecules is a powerful technique in drug discovery and development. symeres.comacs.org The synthesis of Propafenone-d5 β-D-Glucuronide is a prime example of this strategy's application.

Key considerations and applications include:

Metabolite Identification: Labeled compounds allow researchers to easily trace and identify drug metabolites in complex biological matrices like blood and urine using mass spectrometry (MS). nih.govresearchgate.net The distinct mass shift created by the isotopes makes the metabolites stand out from endogenous compounds. smolecule.com

Quantitative Analysis: Deuterated metabolites like this compound are ideal internal standards for quantitative bioanalysis (e.g., LC-MS/MS assays). researchgate.netcriver.com They co-elute with the unlabeled analyte and exhibit similar ionization properties, correcting for variations in sample preparation and instrument response.

Pharmacokinetic Studies: Stable isotope labeling is indispensable for studying a drug's absorption, distribution, metabolism, and excretion (ADME) pathways. symeres.comacs.org It allows for precise tracking of the drug and its metabolites without the need for radioactive labels. smolecule.com

Site of Labeling: The position of the isotopic label within the molecule is critical. criver.com It must be placed on a metabolically stable part of the molecule to prevent its loss during biotransformation, which would render it useless as a tracer. criver.com

Kinetic Isotope Effect: The substitution of hydrogen with deuterium, which is twice as heavy, can sometimes slow down the rate of metabolic reactions that involve breaking the carbon-deuterium bond. symeres.com This "kinetic isotope effect" can be exploited as a tool to investigate metabolic mechanisms. symeres.com

Design of Deuterated Position (d5) and Its Synthetic Implications

The designation "d5" in Propafenone-d5 specifies that five hydrogen atoms in the parent molecule have been replaced by deuterium atoms. clearsynth.com The precise location of these deuterium atoms is critical and is typically on the propylamino side chain. The formal chemical name for the precursor, Propafenone-d5 hydrochloride, is 1-(2-(2-hydroxy-3-(propylamino)propoxy-1,1,2,3,3-d5)phenyl)-3-phenylpropan-1-one, monohydrochloride, which confirms the deuterium placement on the propoxy group. caymanchem.com

The synthetic implication of this specific labeling is that a deuterated precursor is required. The synthesis involves incorporating the d5 label into the propylamino side chain before its attachment to the main phenylpropanone structure. This strategy contrasts with hydrogen-deuterium exchange reactions on the final molecule, aiming for high isotopic purity at specific sites.

The primary purpose of introducing deuterium is to create a stable isotope-labeled internal standard. medchemexpress.com This allows for precise quantification in mass spectrometry-based assays by differentiating the standard from its non-deuterated, endogenous counterpart. researchgate.netmdpi.com The mass shift created by the five deuterium atoms provides a clear signal for detection without interfering with the analysis of the parent compound.

Purity and Isotopic Enrichment Assessment of Synthesized Products

Ensuring the purity and isotopic enrichment of this compound is crucial for its application in research. A combination of analytical techniques is employed to validate the final product. rsc.org

Chemical Purity: High-Performance Liquid Chromatography (HPLC) is a standard method used to assess the chemical purity of the synthesized glucuronide, ensuring that it is free from starting materials, reagents, or other non-target byproducts. sussex-research.com

Isotopic Enrichment and Structural Integrity: The assessment of deuterium incorporation is more complex and requires specialized methods:

High-Resolution Mass Spectrometry (HR-MS): This is a primary technique for determining isotopic enrichment. rsc.org By analyzing the mass-to-charge ratio of the molecule with high precision, HR-MS can distinguish between the d5-labeled compound and any remaining non-deuterated (d0) or partially deuterated (d1-d4) analogues. nih.gov The relative intensities of these isotopic peaks are used to calculate the percentage of isotopic enrichment. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structural integrity of the molecule and the specific positions of the deuterium atoms. researchgate.netrsc.org While MS confirms the mass change, NMR verifies that the deuterium atoms are in the intended locations on the propylamino side chain and that the rest of the molecular structure is correct. rsc.org

The combination of these methods provides a comprehensive evaluation of the synthesized product. The goal is to achieve high isotopic purity, often greater than 98-99%, to minimize any cross-signal contribution during quantitative analysis. rsc.org

Table 1: Analytical Techniques for Product Assessment

Parameter Analytical Technique Purpose
Chemical Purity High-Performance Liquid Chromatography (HPLC) To quantify the percentage of the desired compound relative to chemical impurities.
Isotopic Enrichment High-Resolution Mass Spectrometry (HR-MS) To determine the distribution of isotopologues and calculate the percentage of d5 enrichment. rsc.org

| Structural Integrity | Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the correct molecular structure and the specific positions of the deuterium labels. rsc.org |

Table 2: List of Mentioned Compounds

Compound Name Molecular Formula Key Context
This compound C27H30D5NO9 clearsynth.com The target deuterated metabolite.
Propafenone C21H27NO3 pharmaffiliates.com The parent, non-deuterated drug.
Propafenone-d5 Hydrochloride C21H22D5NO3 • HCl caymanchem.com The deuterated precursor to the glucuronide.
5-hydroxypropafenone (B19502) C21H27NO4 synzeal.com A metabolite of propafenone. nih.gov

Structural Characterization and Elucidation of Propafenone D5 β D Glucuronide

Advanced Spectroscopic Techniques for Metabolite Identification

A combination of sophisticated analytical methods is employed to characterize complex metabolite structures like Propafenone-d5 β-D-Glucuronide.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) stands as a cornerstone technology for metabolite identification due to its high sensitivity and specificity, allowing for the analysis of complex biological matrices. cuni.cz

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification and identification of drug metabolites. nih.govscholarsresearchlibrary.comnih.gov In the analysis of propafenone (B51707) and its metabolites, including the glucuronide conjugates, LC-MS/MS provides essential information on the molecular weight and fragmentation patterns. nih.govresearchgate.net

For this compound, the precursor ion corresponding to its molecular weight would be selected and subjected to collision-induced dissociation (CID). A characteristic fragmentation pattern for glucuronide conjugates involves the neutral loss of the glucuronic acid moiety (176 Da). mdpi.com In negative ion mode, characteristic fragment ions at m/z 175 and m/z 113 are often observed, derived from the glucuronate portion of the molecule. nih.gov The presence of the d5 label in the propafenone structure would result in a corresponding mass shift in the parent drug-related fragment ions, aiding in its differentiation from the non-deuterated form. The table below illustrates typical mass transitions monitored for propafenone and its metabolites in LC-MS/MS analysis.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Propafenone342.20116.10
5-Hydroxypropafenone (B19502)358.3098.10
N-Depropylpropafenone299.8074.10
Data sourced from Gupta et al., 2017 researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. cuni.cz This capability is invaluable in distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental formulas. For this compound, HRMS can confirm the elemental composition, including the presence of the five deuterium (B1214612) atoms, with a high degree of confidence, typically with mass errors of less than 10 ppm. cuni.czsciex.com This level of accuracy helps to definitively identify the metabolite and differentiate it from other potential metabolic products.

A significant challenge in characterizing glucuronide conjugates is the lability of the glucuronic acid bond during conventional collision-induced dissociation (CID), which often results in the loss of the entire glucuronide moiety without providing information about the specific site of conjugation. sciex.comtechnologynetworks.com Electron Activated Dissociation (EAD) is a newer, orthogonal fragmentation technique that overcomes this limitation. sciex.comnih.govdvdmdg.org EAD can cleave the more stable bonds of the parent drug structure while preserving the fragile bond to the glucuronic acid. nih.gov This produces diagnostic fragment ions that can pinpoint the exact location of glucuronidation on the molecule. sciex.comnih.gov For this compound, EAD would generate unique fragments that confirm the attachment of the glucuronide to a specific position on the propafenone backbone, providing unambiguous structural elucidation that is often not possible with CID alone. nih.govdvdmdg.org

Hydrogen-deuterium exchange (HDX) mass spectrometry is a technique used to probe the conformation and dynamics of molecules by measuring the rate of exchange of labile hydrogens (e.g., in -OH, -NH, -SH groups) with deuterium from a deuterated solvent. frontiersin.orgyoutube.com While primarily used for studying protein structure, the principles can be applied to smaller molecules to determine the number of exchangeable protons. frontiersin.org In the context of this compound, HDX-MS could be used to confirm the number of labile hydrogens on the molecule, which would include those on the hydroxyl groups of the glucuronic acid moiety. This can provide complementary structural information. The deuterium labeling in Propafenone-d5 itself is stable and does not participate in this exchange, which targets labile protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of organic molecules. nih.gov While MS techniques provide information on molecular weight and fragmentation, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the complete and unambiguous assignment of its structure. nih.govmdpi.com

For this compound, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY, HSQC, and HMBC, would be employed. veeprho.com The ¹H and ¹³C NMR spectra of propafenone have been unambiguously assigned, providing a reference for the analysis of its metabolites. nih.govmdpi.comresearchgate.net The presence of the glucuronide moiety would introduce a new set of signals in the NMR spectra. The anomeric proton (H-1) of the β-D-glucuronide typically appears as a doublet with a coupling constant of around 9.0 Hz, confirming the β-configuration. bioagilytix.com HMBC correlations between the anomeric proton of the glucuronide and a carbon atom of the propafenone scaffold would definitively establish the site of conjugation. bioagilytix.com The deuterium atoms in the d5-labeled propyl group would result in the absence of corresponding signals in the ¹H NMR spectrum.

Ion Mobility Spectrometry (IMS) for Isomer Differentiation

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (MS) is a powerful technique for separating isomeric molecules that are indistinguishable by mass alone. IMS separates gas-phase ions based on their size, shape, and charge as they drift through a gas-filled cell under the influence of a weak electric field. Different isomeric forms of a molecule, such as regioisomers or stereoisomers, often have distinct three-dimensional structures. These structural differences result in different rotationally averaged collision cross-sections (CCS), which in turn lead to different drift times through the mobility cell, enabling their separation. nih.govchromatographyonline.com

For glucuronide metabolites, IMS can differentiate isomers where the glucuronic acid moiety is attached at different positions on the parent drug (regioisomers) or diastereomers arising from the combination of chiral centers on both the drug and the glucuronic acid. For instance, studies on estradiol (B170435) glucuronide isomers have demonstrated that while the deprotonated ions may have nearly overlapping arrival times, forming sodiated dimer adducts ([2M+Na]+) can provide adequate separation in the gas phase. nih.govresearchgate.netnih.gov High-resolution IMS, such as cyclic IMS (cIM), offers enhanced resolving power by allowing ions to make multiple passes through the mobility device, which can separate even closely related acyl glucuronide positional isomers. acs.org

While specific CCS values for this compound isomers are not publicly available, the principle remains applicable. The different spatial arrangements of the glucuronide on the propafenone structure would result in unique CCS values, allowing for their differentiation and quantitation. The deuterium labeling (d5) serves primarily as an internal standard for quantification and does not significantly alter the conformational structure for the purpose of isomeric separation by IMS.

Table 1: Conceptual Application of IMS for this compound Isomer Differentiation

Isomer TypeBasis of Separation by IMSExpected Outcome
Regioisomers Different attachment points of the glucuronide moiety lead to distinct 3D shapes and CCS values.Separate drift time peaks for each regioisomer.
Diastereomers Different stereochemical orientations (e.g., R-propafenone-glucuronide vs. S-propafenone-glucuronide) result in different CCS values.Baseline or partial separation of diastereomeric ions, observable as distinct or overlapping arrival time distributions.

Chemical Derivatization for Glucuronide Type Determination (Acyl, O-, N-)

Determining the specific atom (oxygen, nitrogen, or a carboxyl group) to which glucuronic acid is attached is a common challenge in metabolite identification, as standard tandem mass spectrometry often results in the neutral loss of the glucuronyl moiety, obscuring the linkage site. nih.govacs.org Chemical derivatization provides a robust solution by selectively modifying functional groups, leading to predictable mass shifts that are easily detected by high-resolution mass spectrometry. nih.gov

Several strategies can be employed to differentiate between acyl-, O-, and N-glucuronides:

Gas-Phase Ion/Molecule Reactions: This tandem MS-based method uses specific reagent gases to react with the ionized glucuronide. For example, reactions with trichlorosilane (B8805176) (HSiCl3) in an ion trap mass spectrometer are diagnostic for N-glucuronides. Deprotonated N-glucuronides uniquely form a product ion corresponding to the loss of two HCl molecules ([M − H + HSiCl3 − 2HCl]−), which is not observed for O-glucuronides. nih.govacs.org Similarly, boron trifluoride (BF3) can be used to distinguish between acyl-, N-, and O-glucuronides based on the formation of diagnostic product ions. nih.gov

Selective Derivatization of Functional Groups: This approach involves derivatizing specific functional groups on the glucuronide and its aglycone. For example, hydroxyl groups can be derivatized via silylation using reagents like 1-(trimethylsilyl)imidazole, resulting in a mass shift of +72.040 Da per group. Carboxyl groups can be esterified (e.g., with ethanol (B145695) after activation with thionyl chloride) for a mass shift of +28.031 Da. nih.govresearchgate.net By comparing the number of derivatized groups on the aglycone versus the glucuronide metabolite, the type of linkage can be deduced. nih.gov

Isotope Labeling Derivatization: Reagents like N,N-dimethyl ethylenediamine (B42938) (DMED), available in light (d0) and heavy (d6) isotopic forms, can specifically target the carboxylic acid group on the glucuronic acid moiety. This derivatization improves detection sensitivity and can be used to comprehensively profile all types of glucuronide conjugates (acyl, O, and N) in a sample. nih.govacs.org

Table 2: Chemical Derivatization Strategies for Glucuronide Type Determination

MethodReagentTarget LinkageDiagnostic ResultCitation
Gas-Phase Ion/Molecule ReactionTrichlorosilane (HSiCl3)N-GlucuronideFormation of unique [M − H + HSiCl3 − 2HCl]− ion. nih.gov
Gas-Phase Ion/Molecule ReactionBoron Trifluoride (BF3)N- and Acyl-GlucuronideFormation of unique [M - H + BF3 - 2HF]- and other diagnostic ions. nih.gov
Selective Derivatization1-(trimethylsilyl)imidazoleO-GlucuronideMass shift of +72.040 Da per available hydroxyl group. nih.gov
Selective DerivatizationThionyl chloride / EthanolAcyl-GlucuronideMass shift of +28.031 Da per available carboxyl group. nih.gov

Methodologies for Stereochemical Characterization of Glucuronide Isomers

Propafenone is a chiral molecule, typically administered as a racemate of its (S)- and (R)-enantiomers. researchgate.net When it undergoes glucuronidation, the resulting metabolites are diastereomers (e.g., (S)-propafenone-β-D-glucuronide and (R)-propafenone-β-D-glucuronide), as they contain two chiral centers—one from the drug and one from the glucuronic acid. Unlike enantiomers, diastereomers have different physical properties and can be separated using achiral chromatographic techniques. However, for robust characterization and separation, chiral methods are often employed.

High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose:

Chiral Stationary Phases (CSPs): HPLC columns with a chiral stationary phase can directly separate enantiomers and diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral pharmaceuticals like propafenone. phenomenex.comscience.gov

Pre-column Derivatization with a Chiral Reagent: An alternative approach is to react the analyte with a chiral derivatizing agent to form diastereomeric derivatives. These derivatives can then be separated on a standard, achiral reversed-phase HPLC column. researchgate.net A commonly used reagent for this purpose is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). researchgate.netresearchgate.netnih.gov This method has been successfully applied to the enantioselective analysis of propafenone and its metabolites in biological samples. researchgate.netresearchgate.net

Studies have demonstrated the successful separation of propafenone enantiomers and their metabolites using these HPLC techniques, allowing for the investigation of stereoselective metabolism. researchgate.netnih.gov

Table 3: Example HPLC Methodologies for Stereochemical Separation

TechniqueColumnMobile Phase ExampleDetectionApplicationCitation
Pre-column DerivatizationReversed-Phase ODS (C18)Methanol (B129727):Water:Glacial Acetic Acid (25:12:0.02, v/v)UV (220 nm)Separation of GITC-derivatized S(+)- and R(-)-propafenone in urine. researchgate.net
Chiral HPLCShimpack CLC-ODS (C18)Methanol:Water:Glacial Acetic Acid (67:33:0.05)UV (254 nm)Separation of propafenone enantiomers in microsomal incubates. nih.gov
Chiral SFCLux Amylose-2CO2 with 20% EthanolUVSeparation of propafenone enantiomers. phenomenex.com

Metabolic Pathways and Enzymatic Formation of Propafenone D5 β D Glucuronide

Role of UDP-Glucuronosyltransferases (UGTs) in Conjugation

The conjugation of propafenone (B51707) and its metabolites with glucuronic acid is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.org These enzymes are primarily located in the endoplasmic reticulum of liver cells and other tissues. core.ac.uk The UGTs facilitate the transfer of a glucuronic acid moiety from the high-energy donor substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to an acceptor group on the substrate molecule. wikipedia.orgevotec.com This process, known as glucuronidation, is a major pathway in Phase II metabolism for a vast number of drugs and other foreign compounds (xenobiotics). wikipedia.orgsussex-research.com The resulting glucuronide conjugates are more polar and are more easily eliminated from the body. wikipedia.org The glucuronidation of propafenone can be influenced by other drugs, highlighting the clinical relevance of this metabolic pathway. nih.gov

Identification of Specific UGT Isoforms Involved in Propafenone Glucuronidation (in vitro)

In vitro studies using human liver microsomes and recombinant human UGT enzymes have been instrumental in identifying the specific UGT isoforms responsible for propafenone glucuronidation. While the direct glucuronidation of the parent propafenone occurs, the major pathway involves the glucuronidation of its primary phase I metabolite, 5-hydroxypropafenone (B19502). upol.cznih.gov

Research has shown that several UGT isoforms can catalyze the glucuronidation of various substrates, often with overlapping specificity. nih.gov For instance, studies on other compounds have identified UGT1A1, UGT1A9, UGT2B4, and UGT2B7 as key enzymes in the glucuronidation of hydroxylated metabolites. mdpi.comresearchgate.net Specifically for propafenone's main metabolite, 5-hydroxypropafenone, glucuronidation is a significant metabolic step. upol.cz While direct studies on deuterated propafenone are limited, the pathways are expected to be analogous to the non-deuterated form. The main UGT enzymes involved in the metabolism of many drugs are part of the UGT1A and UGT2B subfamilies. nih.gov

Table 1: UGT Isoforms Involved in the Glucuronidation of Various Drug Metabolites This table provides examples of UGT isoforms and their substrates, illustrating the diversity of the UGT family. Specific data for Propafenone-d5 β-D-Glucuronide is limited in the provided search results.

UGT IsoformSubstrate Example(s)
UGT1A1Estradiol (B170435), Bilirubin nih.govfrontiersin.org
UGT1A4Trifluoperazine nih.gov
UGT1A6Serotonin, Naphthol evotec.comnih.gov
UGT1A9Propofol, Mycophenolic Acid nih.govtandfonline.com
UGT2B73'-Azidothymidine, Naloxone evotec.comnih.gov
UGT2B15S-oxazepam nih.gov

Kinetic Characterization of UGT-Mediated Glucuronidation (K_m, V_max)

The efficiency of UGT-mediated glucuronidation can be described by Michaelis-Menten kinetics, characterized by the parameters K_m (the substrate concentration at half-maximal velocity) and V_max (the maximum reaction velocity). A lower K_m value indicates a higher affinity of the enzyme for the substrate.

Studies have determined the kinetic parameters for the glucuronidation of propafenone and its primary metabolite, 5-hydroxypropafenone. For the direct glucuronidation of propafenone by bovine liver UDP-glucuronyltransferase, the K_m value was found to be 11.6 mmol/l. In contrast, 5-hydroxypropafenone demonstrated a much higher affinity, with a K_m value of 1.4 mmol/l, indicating it is a better substrate for glucuronidation. nih.gov

For the formation of N-depropylpropafenone (N-DPP) from racemic propafenone, which is a minor metabolic pathway, one-enzyme Michaelis-Menten kinetics were observed with a mean K_m of 116 µM and a mean V_max of 403 pmol/min/mg in human liver microsomes. nih.gov Stereoselectivity was also noted, with (S)-propafenone showing higher K_m and V_max values for 5-hydroxylation. nih.gov

Table 2: Kinetic Parameters for Propafenone and Metabolite Glucuronidation

SubstrateEnzyme SourceK_mV_max
PropafenoneBovine Liver UGT11.6 mmol/lNot Specified
5-HydroxypropafenoneBovine Liver UGT1.4 mmol/lNot Specified
Racemic Propafenone (for N-DPP formation)Human Liver Microsomes116 µM403 pmol/min/mg

Substrate Specificity and Regioselectivity of Glucuronidation of Deuterated Propafenone

The deuterium (B1214612) labeling in this compound is a tool for metabolic studies and does not typically alter the fundamental metabolic pathways. pharmaffiliates.com The substrate specificity of UGT enzymes determines which functional groups on the propafenone molecule will undergo glucuronidation. UGTs primarily target hydroxyl, carboxyl, nitrogen, and sulfur functional groups. wikipedia.org

In the case of propafenone, glucuronidation can occur directly on the parent molecule or on its hydroxylated metabolites. nih.gov The formation of 5-hydroxypropafenone glucuronide indicates that the hydroxyl group introduced during Phase I metabolism is a primary site for conjugation. The term "regioselectivity" refers to the preference of an enzyme to catalyze a reaction at one specific site over other possible sites. For propafenone, the hydroxylation at the 5-position, catalyzed mainly by CYP2D6, creates a key site for subsequent glucuronidation. nih.govnih.gov While specific studies on the regioselectivity of deuterated propafenone glucuronidation were not found, it is expected to mirror that of the non-deuterated compound, with the 5-hydroxy position being a major site for glucuronic acid attachment. The use of deuterated analogs serves as internal standards in sensitive analytical methods to precisely quantify the metabolites. nih.gov

Formation from Deuterated Propafenone and its Phase I Metabolites

This compound is formed through a sequence of metabolic reactions. The parent compound, deuterated propafenone, first undergoes Phase I metabolism. The major Phase I metabolic pathways for propafenone are 5-hydroxylation, primarily catalyzed by the cytochrome P450 enzyme CYP2D6, and to a lesser extent, N-dealkylation to form N-despropylpropafenone, mediated by CYP3A4 and CYP1A2. nih.govnih.govnih.gov

The resulting hydroxylated metabolite, 5-hydroxypropafenone-d5, is then a primary substrate for Phase II conjugation. pharmaffiliates.com The glucuronidation of this metabolite leads to the formation of 5-Hydroxy this compound. pharmaffiliates.com Direct glucuronidation of the parent propafenone-d5 can also occur, forming this compound. pharmaffiliates.com The use of deuterated propafenone and its metabolites as internal standards allows for accurate quantification of both Phase I and Phase II metabolites in biological samples like plasma and urine. nih.gov

Comparative In Vitro Metabolic Studies Across Species

Comparative in vitro studies across different species are crucial for understanding interspecies differences in drug metabolism, which is important for preclinical drug development.

Significant differences in the regioselective hydroxylation of propafenone have been observed between species. For example, human and marmoset liver microsomes preferentially mediate 5-hydroxylation, while rat and mouse livers primarily carry out 4'-hydroxylation. nih.gov Minipigs have been considered a good model for human drug metabolism, and studies have shown that while the in vitro microsomal metabolism of propafenone in minipigs is similar to humans, the subsequent glucuronidation of 5-hydroxypropafenone is more efficient in minipigs. upol.cz

Use of Liver Microsomes for Glucuronidation Profiling

Liver microsomes are a standard in vitro tool for studying drug metabolism, including glucuronidation. core.ac.uknih.gov They are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including UGTs and cytochrome P450s. core.ac.uknih.gov

Incubations of propafenone with liver microsomes from various species have been used to profile its metabolic fate. upol.cznih.gov To study glucuronidation specifically, the cofactor UDPGA is added to the microsomal incubation. tandfonline.com The formation of glucuronide conjugates can then be measured, often using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS). nih.gov The use of pore-forming agents like alamethicin (B1591596) in microsomal incubations can help to overcome the latency of UGT enzymes by improving the access of the water-soluble cofactor UDPGA to the active site of the enzyme within the microsomal membrane. evotec.com Studies using human liver microsomes have been essential in characterizing the kinetics of propafenone metabolism and identifying the specific CYP and UGT enzymes involved. nih.govnih.gov

Hepatocyte Models for Comprehensive Metabolic Assessment

Hepatocyte models, both in suspension and sandwich cultures, are crucial in vitro tools for evaluating the metabolism of xenobiotics, including propafenone. simulations-plus.comsimulations-plus.com These models allow for a detailed assessment of drug clearance, metabolic pathways, and the potential for drug-drug interactions. simulations-plus.com Cryopreserved human, dog, rat, and mouse hepatocytes have been successfully used to study the metabolism of propafenone. researchgate.net

In these systems, researchers can identify both phase I and phase II metabolites. For propafenone, this includes hydroxylated metabolites like 5-hydroxypropafenone (5-OH-P) and 4'-hydroxypropafenone (4'-OH-P), as well as N-despropylpropafenone (NdesP) and their corresponding glucuronides. researchgate.net Studies using cryopreserved hepatocytes have demonstrated that all major in vivo metabolites of propafenone are also identified in these in vitro models. researchgate.net The use of radiolabeled propafenone, such as [14C]propafenone, in conjunction with techniques like high-performance liquid chromatography (HPLC) with radioactivity detection, allows for the quantification of various metabolites. researchgate.net To specifically identify glucuronide conjugates, enzymatic cleavage with β-glucuronidase is employed, which hydrolyzes the glucuronide moiety, allowing for comparison of metabolite profiles before and after treatment. researchgate.net

Human primary hepatocytes are considered the gold standard for in vitro drug metabolism studies as they retain most of the liver's native functionality, including phase I and phase II enzymes. nih.gov These models are instrumental in predicting hepatobiliary transport and the relative importance of different metabolic pathways. simulations-plus.com For instance, studies with human hepatocytes have shown a concentration-dependent elimination of propafenone. researchgate.net

Table 1: In Vitro Hepatocyte Models for Propafenone Metabolism

Model Type Application Key Findings Reference
Suspended Hepatocytes Evaluation of CYP2D6 metabolism Allows for determination of Km and Vmax values for enzymes. simulations-plus.com
Sandwich-Cultured Hepatocytes Assessment of active transport and biliary secretion Useful for predicting hepatobiliary transport. simulations-plus.com
Cryopreserved Hepatocytes (Human, Rat, Dog, Mouse) Interspecies comparison of metabolism Identified all major in vivo phase I and phase II metabolites. Showed interspecies differences in hydroxylation preference. researchgate.net
Human Primary Hepatocytes Gold standard for cytotoxicity and metabolism testing Retain most native liver functionality, including phase I and II enzymes. nih.gov

Impact of Deuteration on Propafenone Glucuronidation and Overall Metabolic Fate

Deuteration, the substitution of hydrogen with its stable isotope deuterium, can significantly alter the metabolic profile of a drug. wikipedia.org This is primarily due to the kinetic isotope effect (KIE), where the heavier mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. wikipedia.orgnih.gov This stronger bond can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. nih.gov

For propafenone, deuteration at specific sites is expected to influence its metabolism. The use of deuterated propafenone has been employed in clinical studies to investigate its complex metabolic pathways, including both phase I and phase II reactions like glucuronidation. nih.gov

Investigation of Kinetic Isotope Effects (KIEs)

The deuterium kinetic isotope effect is a valuable tool for medicinal chemists to modulate the metabolism of drug candidates. nih.gov By replacing hydrogen with deuterium at a site of metabolic attack, the rate of metabolism at that position can be reduced. This can lead to a longer drug half-life and potentially altered therapeutic effects. wikipedia.org

Analysis of Metabolic Switching and Shunting Phenomena Induced by Deuteration

A significant consequence of the kinetic isotope effect is the potential for "metabolic switching" or "shunting." google.com This phenomenon occurs when the rate of a primary metabolic pathway is slowed by deuteration, causing the drug to be metabolized through alternative, previously minor, pathways. google.comresearchgate.net This can result in a different proportion of known metabolites or even the formation of new metabolites. google.com

Analytical Methodologies for Quantitative Analysis of Propafenone D5 β D Glucuronide

Chromatographic Separation Techniques for Metabolite Quantification

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are fundamental for the separation of Propafenone-d5 β-D-Glucuronide from its parent drug and other metabolites in biological matrices. nih.govresearchgate.net These methods prevent interference and ensure that the quantification is specific to the target analyte.

Reverse-phase chromatography is a commonly utilized technique. researchgate.netinnovareacademics.injazindia.com In this approach, a non-polar stationary phase, such as a C18 or C8 column, is used with a polar mobile phase. innovareacademics.injazindia.comnveo.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For instance, a method for the simultaneous determination of propafenone (B51707) and its metabolites might use a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. innovareacademics.inoup.comnih.gov The gradient or isocratic flow of the mobile phase can be optimized to achieve efficient separation with short run times. innovareacademics.innveo.orgscholarsresearchlibrary.com

One study detailed a method using a Hypurity Advance C18 column with an isocratic mobile phase of 0.1% formic acid in acetonitrile (20:80 v/v) to achieve a rapid run time of 1.5 minutes. innovareacademics.in Another method employed a Gemini C18 column with a mobile phase of 10mM ammonium (B1175870) formate (B1220265) and methanol (20:80 v/v) for the quantification of propafenone and its metabolite, 5-hydroxy propafenone. scholarsresearchlibrary.com The choice of column and mobile phase composition is critical for resolving the analytes of interest from endogenous plasma components and other potential interferences. nih.govmdpi.com

Examples of Chromatographic Conditions for Propafenone and its Metabolites
ParameterMethod 1Method 2Method 3
ColumnHypurity Advance C18 (50 x 2.1 mm, 5µm) innovareacademics.inGemini C18 (75 x 4.6 mm, 3.0 µm) scholarsresearchlibrary.comThermo Betabasic C8 (100 mm X 4.6 mm, 5µ) nveo.org
Mobile Phase0.1% formic acid/acetonitrile (20:80 v/v) innovareacademics.in10mM ammonium formate (pH 3.0) and methanol (20:80% V/V) scholarsresearchlibrary.comMethanol and MilliQ water (80:20 v/v) with 0.1% formic acid nveo.org
Flow Rate0.3 ml/min innovareacademics.in0.5 mL/min scholarsresearchlibrary.com1.0 mL/minute nveo.org
Run Time1.5 min innovareacademics.in4 min scholarsresearchlibrary.com3.5 min nveo.org

Mass Spectrometry for Trace Analysis and Accurate Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the trace analysis and accurate quantification of drug metabolites like this compound. nih.govoup.com This technique offers high sensitivity and selectivity, allowing for the detection of analytes at very low concentrations in complex biological matrices such as plasma and urine. nih.govoup.com

Tandem mass spectrometry (MS/MS) operating in the multiple reaction monitoring (MRM) mode is frequently employed. innovareacademics.innveo.org This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion). This highly specific detection method minimizes interference from other compounds in the sample. innovareacademics.in For propafenone and its metabolites, positive ion electrospray ionization (ESI) is a common method to generate the precursor ions. innovareacademics.innveo.org

For example, in the analysis of propafenone, the mass transition m/z 342.20 → 116.10 might be monitored. innovareacademics.innveo.org For its metabolite, 5-hydroxypropafenone (B19502), the transition could be m/z 358.2 → 116.2. nveo.org The use of a deuterated internal standard, such as Propafenone-d5, would involve monitoring its unique mass transition to ensure accurate quantification. nveo.org The high sensitivity of LC-MS/MS allows for the establishment of a low limit of quantification (LLOQ), which is crucial for pharmacokinetic studies. oup.comnih.gov

Utilization of Stable Isotope-Labeled Internal Standards for Quantification

The use of stable isotope-labeled internal standards is a critical component of robust quantitative bioanalytical methods. clearsynth.comaptochem.com this compound itself is a deuterated form of the propafenone glucuronide metabolite. In the analysis of propafenone and its metabolites, a deuterated analog like 5-Hydroxy Propafenone-D5 or Propafenone-d5 is often used as an internal standard. veeprho.commedchemexpress.commedchemexpress.com

These internal standards are ideal because they have nearly identical chemical and physical properties to the analyte of interest. aptochem.com This means they co-elute during chromatography and experience similar extraction recovery and ionization efficiency in the mass spectrometer. aptochem.com However, due to the mass difference from the deuterium (B1214612) labels, they can be distinguished by the mass spectrometer. aptochem.com

The use of a stable isotope-labeled internal standard allows for the correction of variability that can occur during sample preparation and analysis, such as extraction losses and matrix effects. clearsynth.com Matrix effects, which are the suppression or enhancement of the analyte signal by other components in the biological sample, can be a significant source of error in quantitative analysis. clearsynth.com By comparing the peak area ratio of the analyte to the internal standard, a more accurate and precise measurement of the analyte's concentration can be achieved. clearsynth.com The selection of an appropriate deuterated internal standard is crucial and depends on factors like the number and position of the deuterium atoms to ensure it does not interfere with the analyte's signal. nih.govnih.gov

Method Development and Validation Parameters for Research Assays

The development and validation of analytical methods for the quantification of this compound in research assays must adhere to stringent guidelines, such as those from the U.S. Food and Drug Administration (FDA). oup.com This ensures the reliability, reproducibility, and accuracy of the analytical data. Key validation parameters include selectivity, linearity, sensitivity, accuracy, precision, recovery, and stability. oup.compharmacompass.com

Selectivity is demonstrated by showing that the method can differentiate the analyte from other components in the sample, including endogenous substances and other metabolites. oup.com This is typically assessed by analyzing blank samples from multiple sources. innovareacademics.inoup.com

Linearity is established by analyzing a series of calibration standards over a specific concentration range. researchgate.net The method should produce a linear relationship between the analyte concentration and the instrumental response, with a correlation coefficient (r²) typically greater than 0.99. jazindia.comoup.com

Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. oup.compharmacompass.com

Accuracy and Precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. scholarsresearchlibrary.commdpi.com Accuracy reflects how close the measured concentration is to the true value, while precision measures the reproducibility of the results. scholarsresearchlibrary.commdpi.com

Recovery assesses the efficiency of the extraction process by comparing the analyte response in an extracted sample to that of an unextracted standard. innovareacademics.in

Stability of the analyte in the biological matrix is tested under various conditions, such as freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure that the analyte does not degrade during sample handling and storage. innovareacademics.in

Key Method Validation Parameters
ParameterDescriptionTypical Acceptance Criteria
SelectivityAbility to differentiate and quantify the analyte in the presence of other components. oup.comNo significant interference at the analyte's retention time in blank samples. innovareacademics.inoup.com
LinearityThe range over which the method provides results that are directly proportional to the concentration of the analyte. researchgate.netCorrelation coefficient (r²) > 0.99. jazindia.comoup.com
AccuracyThe closeness of the measured value to the nominal or known true value. mdpi.comWithin ±15% of the nominal value (±20% for LLOQ). scholarsresearchlibrary.com
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. mdpi.comCoefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ). scholarsresearchlibrary.com
RecoveryThe extraction efficiency of an analytical method, reported as a percentage. innovareacademics.inConsistent, precise, and reproducible. innovareacademics.in
StabilityThe chemical stability of an analyte in a given matrix under specific conditions for given time intervals. innovareacademics.inAnalyte concentration remains within acceptable limits of the nominal concentration. innovareacademics.in

Pharmacological and Toxicological Implications of Propafenone D5 β D Glucuronide in Preclinical Research

Role as a Major Metabolite in Drug Disposition Pathways (excluding clinical pharmacokinetics)

In preclinical models, glucuronidation represents a significant pathway in the disposition of propafenone (B51707). This Phase II metabolic reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, involves the conjugation of glucuronic acid to the parent drug or its Phase I metabolites, thereby increasing their water solubility and facilitating their excretion. upol.czcriver.com Studies have shown that glucuronidation is a primary and rapid metabolic route for propafenone, suggesting it may be a "first-choice" pathway during presystemic metabolism. nih.gov

SubstrateKm Value (mmol/L)Enzyme SourceReference
Propafenone11.6Agarose-bound bovine liver UDP-glucuronyltransferase nih.gov
5-Hydroxypropafenone (B19502)1.4Agarose-bound bovine liver UDP-glucuronyltransferase nih.gov

Enzymatic Interaction Profiling: Potential of the Metabolite for Inhibition or Induction of Drug Metabolizing Enzymes (in vitro)

A critical aspect of preclinical drug development is assessing the potential for a new chemical entity and its major metabolites to cause drug-drug interactions (DDIs). criver.com This involves evaluating their capacity to either inhibit or induce the activity of drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) and UGT superfamilies. nih.gov While glucuronidation is often a detoxification step, some glucuronide metabolites can retain biological activity, including the ability to interact with enzymes. criver.com

Regulatory guidelines recommend in vitro testing to probe for such interactions. criver.com For a metabolite like Propafenone-d5 β-D-Glucuronide, this profiling would involve a series of standardized in vitro assays. Inhibition potential is typically assessed by incubating the metabolite with human liver microsomes or recombinant human UGT or CYP enzymes that are metabolizing a known probe substrate. criver.com A reduction in the formation of the probe substrate's metabolite would indicate inhibition. Conversely, induction potential is often studied in cultured human hepatocytes by measuring increases in the mRNA expression or activity of drug-metabolizing enzymes after exposure to the metabolite. nih.gov While specific data on Propafenone β-D-Glucuronide's interaction profile is not extensively published, the methodologies to determine its potential for DDIs are well-established.

In Vitro
In Vitro SystemPurposeTypical EndpointReference
Human Liver Microsomes (HLM)Screening for inhibition of CYP and UGT enzymes.IC50 (half-maximal inhibitory concentration) determination. criver.com
Recombinant Human Enzymes (e.g., expressed CYPs or UGTs)Identifying specific enzymes inhibited and determining the mechanism of inhibition (e.g., competitive, non-competitive).Ki (inhibition constant) determination. criver.com
Cultured Human HepatocytesAssessing the potential to induce the expression of drug-metabolizing enzymes (e.g., CYPs, UGTs).Measurement of changes in mRNA levels (e.g., via qPCR) or enzyme activity. nih.gov

Stereoselective Formation and its Research Significance in Metabolite Disposition

Propafenone is administered as a racemic mixture of (S)- and (R)-enantiomers, and its metabolism exhibits significant stereoselectivity. nih.gov This phenomenon extends to its glucuronidation. Preclinical research has demonstrated that the formation of propafenone glucuronide (PPF-G) is stereoselective, with a preference for the (R)-enantiomer. nih.gov

The research significance of this stereoselectivity is substantial, as the enantiomers of propafenone have different pharmacological and toxicological profiles. Understanding the stereoselective disposition of its metabolites is crucial for interpreting pharmacokinetic data and for correlating plasma concentrations with pharmacological effects. The use of deuterated standards like this compound is essential for the analytical methods, such as LC-MS, that are required to accurately resolve and quantify these diastereomeric glucuronide metabolites in complex biological matrices. pharmaffiliates.com

ParameterS/R RatioFindingReference
AUC of PPF-G0.83 ± 0.12Indicates lower exposure to the (S)-glucuronide compared to the (R)-glucuronide. nih.gov
Partial Clearance (Glucuronidation)0.62 ± 0.04Shows that the glucuronidation of the (S)-enantiomer of propafenone is slower than that of the (R)-enantiomer. nih.gov

Advanced Research Applications and Future Perspectives

Application of Deuterated Metabolites as Probes for Mechanistic Drug Metabolism Studies

Deuterated compounds are invaluable probes in mechanistic drug metabolism studies. The substitution of hydrogen with deuterium (B1214612), a heavier and stable isotope, can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. nih.gov This effect allows researchers to pinpoint specific sites of metabolism and elucidate enzymatic pathways.

In the context of propafenone (B51707), Propafenone-d5 β-D-Glucuronide serves a crucial role not by altering the metabolism itself, but by acting as an ideal internal standard for quantitative analysis using mass spectrometry. rsc.org Due to its chemical identity with the endogenous glucuronide metabolite, it co-elutes and ionizes similarly during analysis, but is distinguishable by its higher mass. This allows for precise quantification of the propafenone glucuronide formed in various biological matrices, helping to accurately trace and quantify the glucuronidation pathway of propafenone. This precision is essential for characterizing the enzymes involved, such as UDP-glucuronosyltransferases (UGTs), and understanding how factors like genetic polymorphisms or co-administered drugs affect this metabolic route.

Table 1: Properties of Deuterated vs. Non-Deuterated Compounds in Metabolism Studies

Feature Non-Deuterated Compound (Analyte) Deuterated Compound (Internal Standard) Rationale for Use
Chemical Structure Identical to the drug metabolite Identical, with deuterium atoms at specific, stable positions Ensures similar behavior during sample preparation and analysis.
Mass-to-Charge Ratio (m/z) Standard molecular weight Higher molecular weight due to deuterium Allows for distinct detection and quantification by mass spectrometry.
Metabolic Rate Subject of investigation Can be slightly slower if deuterium is at a site of metabolism This "kinetic isotope effect" can be used to study metabolic mechanisms. nih.gov

| Primary Application | The molecule to be quantified | A tool for accurate quantification of the analyte | Corrects for variability in extraction, injection volume, and ionization efficiency. rsc.org |

Advancements in In Vitro-In Vivo Extrapolation Models for Glucuronidation Pathways

Predicting a drug's clearance in humans from laboratory data—a process known as in vitro-in vivo extrapolation (IVIVE)—is a cornerstone of modern drug development. However, for pathways like glucuronidation, IVIVE presents significant challenges. nih.gov Studies have consistently shown that in vitro systems, such as human liver microsomes, often underestimate the in vivo clearance of drugs metabolized by UGT enzymes. nih.gov

This discrepancy arises from several factors, including the location of UGT enzymes within the endoplasmic reticulum, which creates diffusional barriers for substrates and cofactors, a phenomenon referred to as latency. nih.gov Transport processes for the substrate into the cell and the glucuronide out of the cell also play a critical role that is not always captured by simpler in vitro systems. nih.gov Consequently, more complex models using human hepatocytes are considered more promising for accurately predicting glucuronidation clearance. nih.gov

For propafenone, developing reliable IVIVE models for its glucuronidation is essential for predicting its pharmacokinetic profile. The use of this compound in these in vitro assays is critical for generating the high-quality kinetic data (such as Km and Vmax) needed to build and validate these predictive models. Accurate quantification allows researchers to compare different in vitro systems and refine the scaling factors used in extrapolation, ultimately improving the ability to forecast human clearance.

Table 2: Comparison of In Vitro Systems for Glucuronidation Studies

In Vitro System Advantages Disadvantages Relevance to Propafenone
Liver Microsomes Readily available, cost-effective, high UGT concentration. Lacks cellular transport mechanisms; exhibits latency, often underpredicting clearance. nih.govnih.gov Useful for initial enzyme kinetic studies, but data requires careful extrapolation.
Recombinant UGT Enzymes Allows study of specific UGT isoforms. Lacks the complexity of the native cellular environment. Helps identify which specific UGT enzymes are responsible for propafenone glucuronidation.
Suspended Hepatocytes Intact cell system with active transporters and cofactor regeneration. More complex to work with; viability can be limited. Considered a more reliable system for generating data for IVIVE of glucuronidation pathways. nih.gov

| Cultured Hepatocytes | Allows for longer-term studies, including induction experiments. | Enzyme expression levels can change over time in culture. | Useful for investigating potential drug-drug interactions involving induction of UGTs. |

Computational Approaches for Predicting Glucuronidation Sites and Metabolite Formation

In silico, or computational, approaches are increasingly used to predict a drug's metabolic fate early in the discovery process, saving time and resources. nih.gov For glucuronidation, these models aim to predict the specific atom or functional group on a molecule where the glucuronic acid moiety will be attached, known as the Site of Metabolism (SOM).

Several computational techniques are employed, including ligand-based quantitative structure-activity relationship (QSAR) models and machine learning algorithms. nih.govtdl.org These models are trained on large datasets of known UGT substrates and their metabolic profiles. By analyzing the structural and electronic features of molecules, these tools can predict the likelihood of glucuronidation at various potential sites. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can create a 3D map of a molecule, highlighting regions where certain properties (e.g., steric bulk, electrostatic charge) favor or hinder interaction with the UGT active site. tdl.org

For a molecule like propafenone, which is metabolized to 5-hydroxypropafenone (B19502) before undergoing glucuronidation, computational models can predict whether the glucuronide will form on the phenolic hydroxyl group. nih.gov These predictions help researchers anticipate the metabolites that will be formed in vivo, guiding the synthesis of standards like this compound for subsequent experimental verification.

Table 3: Overview of Computational Approaches for Glucuronidation Prediction

Computational Method Principle Application in Propafenone Metabolism
3D-QSAR (e.g., CoMFA/CoMSIA) Correlates the 3D structural and electronic properties of molecules with their metabolic activity. tdl.org Predicts the affinity of 5-hydroxypropafenone for UGT enzymes based on its 3D shape and charge distribution.
Machine Learning Algorithms are trained on known UGT substrate data to recognize patterns and predict the SOM for new molecules. nih.gov Can predict the most likely site of glucuronidation on propafenone metabolites.
Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features required for a molecule to bind to a UGT active site. Helps to understand the key structural features of propafenone that allow it to be recognized by UGT enzymes.

| Molecular Docking | Simulates the binding of a substrate molecule into the 3D structure of a UGT enzyme. | Provides a structural hypothesis for how 5-hydroxypropafenone fits into the active site of a specific UGT isoform. |

Development of Novel Analytical Platforms for Comprehensive Glucuronide Profiling

The accurate detection and quantification of glucuronide metabolites are paramount for drug metabolism research. The primary analytical platform for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The development of robust and sensitive LC-MS/MS methods is a continuous area of advancement.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis. rsc.org It effectively compensates for variations that can occur during sample processing and instrumental analysis, including extraction efficiency and matrix-induced ion suppression or enhancement. This ensures the highest degree of accuracy and precision in determining the concentration of the target metabolite in complex biological samples like plasma or urine.

Recent advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), further enhance the ability to perform comprehensive glucuronide profiling. HRMS allows for the confident identification of unknown metabolites and can distinguish between isomers, providing a more complete picture of a drug's metabolic pathway. The combination of advanced instrumentation with meticulously synthesized standards like this compound constitutes a powerful platform for modern drug metabolism studies.

Table 4: Key Components of an Analytical Platform for Glucuronide Profiling

Component Function Role in this compound Analysis
Liquid Chromatography (LC) Separates the analyte of interest from other components in the biological matrix. Separates propafenone glucuronide from the parent drug, other metabolites, and endogenous compounds.
Mass Spectrometry (MS) Detects and quantifies molecules based on their mass-to-charge ratio (m/z). Differentiates between the non-deuterated metabolite and the deuterated internal standard based on their mass difference.
Tandem MS (MS/MS) Fragments ions to create a specific "fingerprint," increasing selectivity and sensitivity. Provides highly specific detection, minimizing interference from other substances in the sample.

| Stable Isotope-Labeled Internal Standard | A deuterated version of the analyte added at a known concentration. | this compound is used to ensure accurate and precise quantification of the endogenous metabolite. |

Integration of Multi-Omics Data for Deeper Understanding of Glucuronidation Networks

The future of drug metabolism research lies in a systems-level understanding of metabolic networks, achieved through the integration of multiple "omics" datasets. utupub.fi This approach combines data from genomics (studying DNA variations), transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite concentrations) to build a comprehensive model of a biological system. mdpi.com

By applying this framework to propafenone metabolism, researchers can connect an individual's genetic makeup (e.g., variations in UGT genes) to the expression levels of those genes (transcriptomics) and the actual abundance of UGT enzymes (proteomics). This can then be correlated with the direct output of the metabolic pathway—the levels of propafenone glucuronide measured in the body (metabolomics).

Table 5: Multi-Omics Layers for Studying Glucuronidation Networks

Omics Layer Information Provided Relevance to Propafenone Glucuronidation
Genomics Identifies genetic polymorphisms (e.g., SNPs) in UGT genes. Explains inter-individual variability in the ability to glucuronidate propafenone.
Transcriptomics Measures the mRNA expression levels of UGT genes. Reveals how UGT enzyme production is regulated, for example, in response to other drugs.
Proteomics Quantifies the abundance of UGT enzyme proteins. Determines the actual amount of metabolizing enzyme present in the tissue (e.g., liver).
Metabolomics Measures the concentrations of metabolites. Directly quantifies the output of the glucuronidation pathway (i.e., propafenone glucuronide levels).

| Fluxomics | Measures the rate of metabolic reactions. | Determines the dynamic rate of propafenone glucuronidation in a living system. |

Q & A

Basic Research Questions

Q. How can Propafenone-d5 β-D-Glucuronide be synthesized and structurally confirmed for use as an analytical reference standard?

  • Methodological Answer : Synthesis typically involves enzymatic glucuronidation of deuterated propafenone (e.g., Propafenone-d5) using uridine diphosphate glucuronosyltransferase (UGT) isoforms or microbial biocatalysts. Structural confirmation requires nuclear magnetic resonance (NMR) for stereochemical analysis and high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₂₇H₃₀D₅NO₉, MW 522.6) . LC-MS/MS with deuterated internal standards (e.g., Phenyl-β-D-glucuronide) is used to validate purity and quantify trace impurities .

Q. What chromatographic techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase liquid chromatography (RP-LC) with a C18 column and mobile phases containing ammonium acetate or formic acid enhances retention and ionization. Coupling with tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode improves sensitivity for detecting glucuronide conjugates in plasma or urine. Deuterated analogs (e.g., Ramipril-d5 Acyl-β-D-glucuronide) are recommended as internal standards to correct for matrix effects .

Q. How does isotopic labeling (deuteration) impact the pharmacokinetic analysis of this compound?

  • Methodological Answer : Deuteration at five hydrogen sites (Propafenone-d5) reduces metabolic interference and improves traceability in kinetic studies. Stable isotope dilution analysis (SIDA) ensures accurate quantification of the glucuronide conjugate in the presence of endogenous metabolites. This approach is critical for distinguishing parent-drug clearance pathways from glucuronidation in vivo .

Advanced Research Questions

Q. What experimental designs are effective for studying the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies should incubate the compound in buffers (pH 1–9) at 37°C and 4°C, with aliquots analyzed via LC-MS/MS at timed intervals. Degradation kinetics (e.g., hydrolysis to Propafenone-d5) are modeled using first-order rate equations. Data should include Arrhenius plots to predict shelf-life under storage conditions .

Q. How can in vitro models elucidate the role of this compound in drug-drug interactions (DDIs)?

  • Methodological Answer : Human hepatocyte co-cultures or transfected UGT-expressing cell lines (e.g., HEK293-UGT1A9) are used to assess glucuronidation inhibition/induction. Competitive inhibition assays with probe substrates (e.g., 4-Nitrophenyl-β-D-glucuronide) quantify changes in enzymatic activity. Metabolite profiling via HRMS identifies reactive intermediates or acyl-migrated isomers .

Q. What strategies optimize the enzymatic synthesis of this compound for high-yield production?

  • Methodological Answer : Engineered E. coli strains expressing novel UGTs (e.g., from Streptomyces chromofuscus) can enhance regioselectivity and yield. Reaction parameters (pH, temperature, UDP-glucose concentration) are optimized using design-of-experiment (DoE) approaches. Whole-cell biocatalysis in a 1-L bioreactor achieves >70% conversion efficiency, as demonstrated for resveratrol glucuronides .

Q. How does the acyl migration propensity of this compound affect its pharmacokinetic and toxicological profiles?

  • Methodological Answer : Forced degradation studies (e.g., exposure to human serum albumin) monitor isomer formation via chiral HPLC. Toxicological assays (e.g., mitochondrial toxicity in HepG2 cells) compare the effects of parent drug, glucuronide, and migrated isomers. Computational modeling (QM/MM) predicts migration pathways and guides structural modifications to improve stability .

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